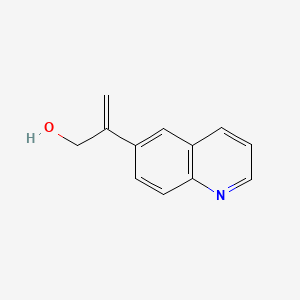
2-(Quinolin-6-yl)prop-2-en-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Quinolin-6-yl)prop-2-en-1-ol is an organic compound that features a quinoline ring attached to a propenol group Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Quinolin-6-yl)prop-2-en-1-ol typically involves the reaction of quinoline derivatives with appropriate propenol precursors. One common method includes the condensation of quinoline-6-carbaldehyde with propenol under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the product is purified through recrystallization or chromatography.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and purity. Continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability.
Types of Reactions:
Oxidation: The hydroxyl group in this compound can undergo oxidation to form quinolinyl-propenone derivatives.
Reduction: The compound can be reduced to form quinolinyl-propanol derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Electrophilic reagents like halogens or nitrating agents under acidic conditions.
Major Products:
Oxidation: Quinolinyl-propenone derivatives.
Reduction: Quinolinyl-propanol derivatives.
Substitution: Functionalized quinoline derivatives with various substituents.
科学的研究の応用
2-(Quinolin-6-yl)prop-2-en-1-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new therapeutic agents.
Industry: Utilized in the production of dyes, catalysts, and materials with specific electronic properties.
作用機序
The mechanism of action of 2-(Quinolin-6-yl)prop-2-en-1-ol is largely dependent on its interaction with biological targets. The quinoline ring can intercalate with DNA, inhibiting DNA synthesis and leading to cell death. Additionally, the compound may inhibit specific enzymes or receptors, disrupting cellular processes and exerting its biological effects.
類似化合物との比較
Quinoline: The parent compound, known for its antimicrobial and antimalarial properties.
Quinolin-2-one: A derivative with applications in drug synthesis and materials science.
Quinolin-6-yl-propanol: A reduced form with different biological activities.
Uniqueness: 2-(Quinolin-6-yl)prop-2-en-1-ol is unique due to the presence of both the quinoline ring and the propenol group, which confer distinct chemical reactivity and biological activity. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.
特性
CAS番号 |
2056020-57-4 |
|---|---|
分子式 |
C12H11NO |
分子量 |
185.22 g/mol |
IUPAC名 |
2-quinolin-6-ylprop-2-en-1-ol |
InChI |
InChI=1S/C12H11NO/c1-9(8-14)10-4-5-12-11(7-10)3-2-6-13-12/h2-7,14H,1,8H2 |
InChIキー |
FDPZMSMONRHEJS-UHFFFAOYSA-N |
正規SMILES |
C=C(CO)C1=CC2=C(C=C1)N=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



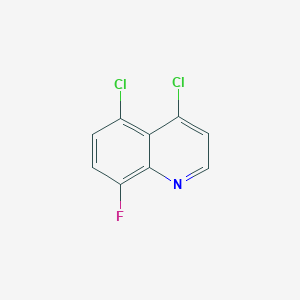
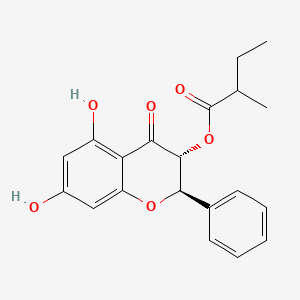
![3-(2H3)methylbicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B13449252.png)
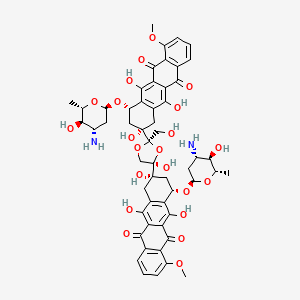

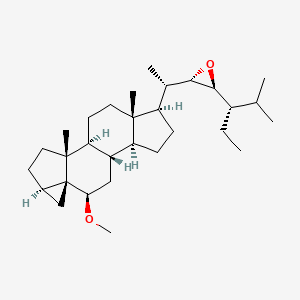
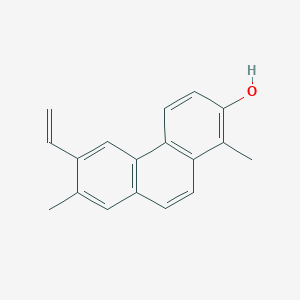
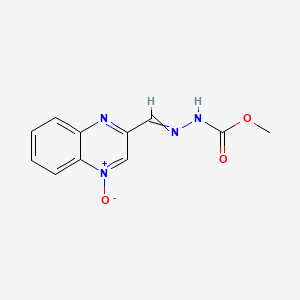
![4-((5Z,8Z,11Z,13E,15S)-15-Hydroxyicosa-5,8,11,13-tetraen-2-yl)-6H,6'H-[2,2'-bipyran]-3-carbohydrazide](/img/structure/B13449303.png)
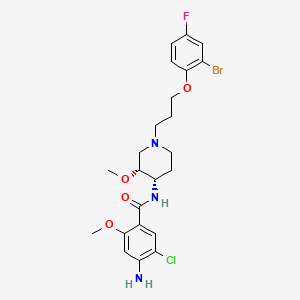
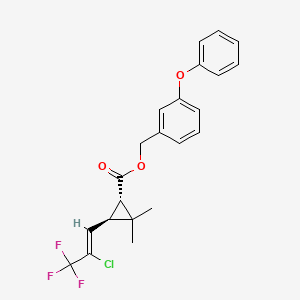
![8-chloro-1-methyl-6-phenyl-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepin-4-ol;methanol](/img/structure/B13449321.png)
amine](/img/structure/B13449324.png)
